{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride
Description
{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride is a spirocyclic compound featuring a seven-membered azaspiro core with a methanol substituent at the 5-position and a hydrochloride salt. Spirocyclic structures are valued in drug discovery for their conformational rigidity, which enhances target binding selectivity and metabolic stability . This compound is part of a broader class of azaspiro derivatives used as building blocks in medicinal chemistry, particularly for central nervous system (CNS) and enzyme inhibitor applications .
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-8-6-10-5-4-9(8)2-1-3-9;/h8,10-11H,1-7H2;1H |
InChI Key |
YGLVVNBVRYAUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNCC2CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities
Reaction Time: Optimized to balance yield and efficiency
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or aldehyde
Reduction: Reduces the spirocyclic ring to form different derivatives
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst
Substitution: Employs reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Reduced spirocyclic derivatives
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways
Receptor Modulation: Altering the signaling pathways by binding to receptors on cell surfaces.
Comparison with Similar Compounds
Table 1: Key Comparisons of Azaspiro Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Functional Group | Price (USD) | Key Applications | Reference |
|---|---|---|---|---|---|---|---|
| {7-Azaspiro[3.5]nonan-5-yl}methanol HCl | C9H16ClNO | 213.7* | 5-position | Methanol | N/A | Drug discovery building block | [4], [6] |
| 7-Azaspiro[3.5]nona-2-ylmethanol HCl | C9H16ClNO | 213.7 | 2-position | Methanol | $273/100mg | Pharmaceutical intermediates | [1] |
| 7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl | C9H18ClNO | 215.7 | 2-position | Hydroxyl, Methyl | $223/250mg | Enzyme inhibitors (e.g., FAAH) | [1], [3] |
| 7-Oxa-2-azaspiro[3.5]nonane HCl | C7H12ClNO | 177.6 | N/A | Oxa (oxygen) heteroatom | N/A | Structural diversity exploration | [9] |
| Methyl 7-azaspiro[3.5]nonane-2-carboxylate HCl | C10H18ClNO2 | 219.7 | 2-position | Methyl ester | $852/1g | Synthetic intermediates | [11] |
| tert-Butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate | C13H24N2O2 | 240.3 | 2-position | Carbamate | N/A | Protected amine for peptide synthesis | [4] |
*Estimated based on molecular formula.
Structural and Functional Differences
- Substituent Position: The methanol group's position (5-yl vs. 2-yl) significantly impacts molecular geometry. For instance, 7-Azaspiro[3.5]nona-2-ylmethanol HCl (2-position substituent) may exhibit different hydrogen-bonding capabilities compared to the 5-yl isomer, affecting solubility and target interactions .
- Functional Groups: Carboxylate esters (e.g., Methyl 7-azaspiro[3.5]nonane-2-carboxylate HCl) enhance lipophilicity, whereas carbamates (e.g., tert-butyl derivatives) serve as protective groups for amine functionalities in multistep syntheses .
Commercial Availability and Pricing
- The 2-yl methanol variant (7-Azaspiro[3.5]nona-2-ylmethanol HCl) is commercially available at $273/100mg, while methyl esters (e.g., Methyl 7-azaspiro[3.5]nonane-2-carboxylate HCl) are priced higher ($852/1g), reflecting synthetic complexity .
- Limited pricing data for the 5-yl isomer suggests it may be a newer or less standardized research chemical .
Biological Activity
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H17ClN2O
- Molecular Weight : 192.70 g/mol
- SMILES Notation : C1CC2(C1)CCNCC2CO
The compound features a spirocyclic structure that contributes to its distinct biological properties. The presence of nitrogen in the ring enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain signaling pathways, particularly those involved in cellular proliferation and differentiation.
Key Mechanisms:
- Receptor Modulation : The compound has been studied for its potential as a GPR119 agonist, which plays a role in glucose metabolism and insulin secretion .
- Covalent Binding : It has shown promise in binding to mutated forms of the KRAS protein, which is implicated in various cancers, highlighting its potential as an anticancer agent .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor effects. For instance, compounds derived from this class have been shown to inhibit the growth of cancer cells in vitro and demonstrate efficacy in xenograft mouse models .
Metabolic Effects
The compound has been evaluated for its effects on glucose metabolism. In animal models, it has been shown to lower blood glucose levels effectively, suggesting potential applications in treating diabetes .
Case Studies and Research Findings
- GPR119 Agonists : A study focused on optimizing derivatives for GPR119 activation reported that specific modifications led to enhanced potency and favorable pharmacokinetic profiles in diabetic rat models .
- KRAS Inhibition : Another study identified a series of derivatives that effectively bind to the KRAS G12C mutant, demonstrating dose-dependent antitumor effects in vivo. This highlights the compound's potential in targeted cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride | Structure | Antimicrobial properties |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | Structure | KRAS G12C inhibition |
| {5-oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride | Structure | Investigated for biochemical assays |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via spirocyclic ring formation using precursors like tert-butyl carbamate-protected intermediates. Key steps include Wittig reactions for spirocycle assembly, followed by deprotection and hydrochlorination. For example, tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4) is a common intermediate, where acidic deprotection (e.g., HCl in dioxane) yields the hydrochloride salt .
- Critical Factors : Reaction temperature (0–5°C for deprotection) and solvent polarity (THF or dichloromethane) significantly affect purity. Impurities often arise from incomplete cyclization or residual protecting groups, necessitating HPLC purification .
Q. How can structural confirmation of this compound be achieved?
- Analytical Workflow :
- NMR : H and C NMR identify spirocyclic protons (δ 3.1–3.5 ppm for CHOH) and quaternary carbons.
- LC-MS : Confirms molecular weight (e.g., m/z 161.67 for CHClN) and detects hydrolytic byproducts .
- X-ray Crystallography : Resolves spirocyclic conformation (bond angles ~109.5°) and hydrogen bonding with HCl .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Limited solubility in hexane or chloroform .
- Stability : Degrades above 40°C or in basic conditions (pH > 8), forming azaspiro[3.5]nonane analogs. Store at 2–8°C under inert atmosphere .
Advanced Research Questions
Q. How does the spirocyclic nitrogen in this compound influence receptor binding compared to non-spiro analogs?
- Mechanistic Insight : The constrained spirocyclic geometry enhances selectivity for G-protein-coupled receptors (e.g., GPR119). Molecular docking studies show stronger hydrogen bonding (ΔG = -9.2 kcal/mol) versus linear amines .
- Comparative Data :
| Compound | Receptor Affinity (IC) | Selectivity |
|---|---|---|
| Spirocyclic derivative | 12 nM (GPR119) | 50× > GPCR |
| Linear analog | 180 nM | 5× |
| Source: In vitro assays using HEK293 cells . |
Q. What strategies resolve contradictions in reported biological activities of azaspiro derivatives?
- Case Study : Discrepancies in FAAH (fatty acid amide hydrolase) inhibition data arise from enantiomeric purity. For example, (S)-enantiomers show 10× higher activity than (R)-forms. Chiral HPLC (e.g., Chiralpak AD-H column) is critical for isolating active stereoisomers .
- Validation : Cross-validate using orthogonal assays (e.g., fluorometric vs. radiometric FAAH assays) to rule out false positives .
Q. How can in vitro findings for this compound translate to in vivo models of metabolic disorders?
- Experimental Design :
Dose Optimization : Administer 10–50 mg/kg in rodent models, monitoring plasma half-life (t ~2.5 hr) .
Biomarker Analysis : Quantify glucose-dependent insulinotropic polypeptide (GIP) levels via ELISA to assess GPR119 agonism .
Safety : Monitor liver enzymes (ALT/AST) to detect hepatotoxicity, a common issue with spirocyclic amines .
Methodological Challenges
Q. What purification techniques are optimal for isolating this compound from synthetic byproducts?
- Protocol :
- Step 1 : Remove unreacted precursors via flash chromatography (silica gel, 5% MeOH in DCM).
- Step 2 : Recrystallize from ethanol/water (1:3) to eliminate residual salts.
- Step 3 : Final polish using preparative HPLC (C18 column, 0.1% TFA buffer) .
Q. How do structural modifications at the 5-position affect bioactivity?
- SAR Analysis :
- Methanol group (current) : Enhances solubility but reduces membrane permeability (LogP = -0.3).
- Methyl ester analog : Increases LogP to 1.2 but decreases aqueous stability .
Data Contradiction Analysis
Q. Why do some studies report potent FXR agonism while others show negligible activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
